3-(5-Amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid
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Overview
Description
3-(5-Amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid is a compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an amino group, a methyl group, and a propanoic acid moiety attached to a dihydropyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions to form the dihydropyridinone ring, followed by the introduction of the amino and methyl groups. The final step involves the addition of the propanoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(5-Amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
3-(5-Amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-(5-Amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Amino-1,6-dihydro-6-oxo-1,2-dihydropyridin-1-yl)propanoic acid
- 6-Amino-4-methyl-2-(thio)oxo-1,2-dihydropyridine derivatives
Uniqueness
3-(5-Amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H12N2O3 |
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Molecular Weight |
196.20 g/mol |
IUPAC Name |
3-(3-amino-2-methyl-6-oxopyridin-1-yl)propanoic acid |
InChI |
InChI=1S/C9H12N2O3/c1-6-7(10)2-3-8(12)11(6)5-4-9(13)14/h2-3H,4-5,10H2,1H3,(H,13,14) |
InChI Key |
VVDLHAUDFFZHRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=O)N1CCC(=O)O)N |
Origin of Product |
United States |
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